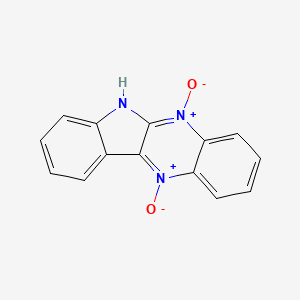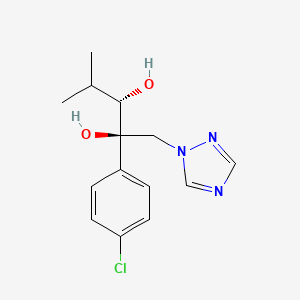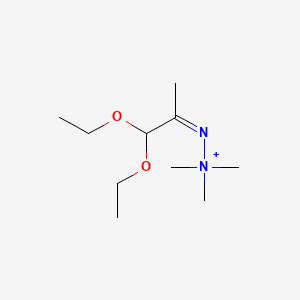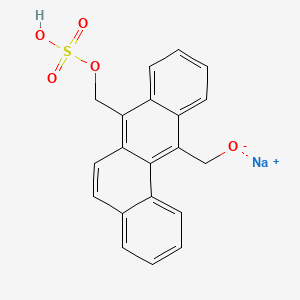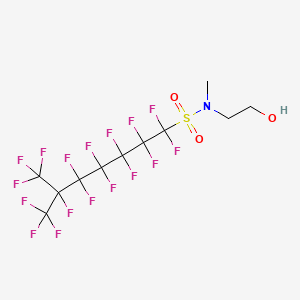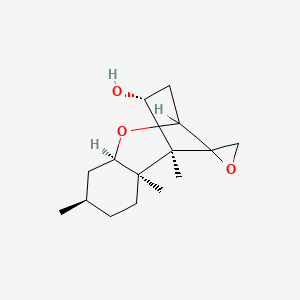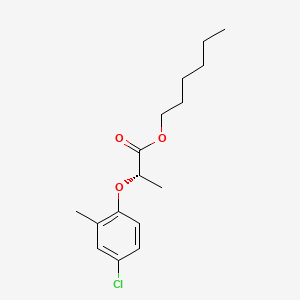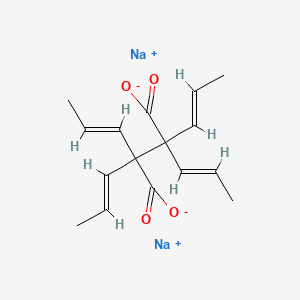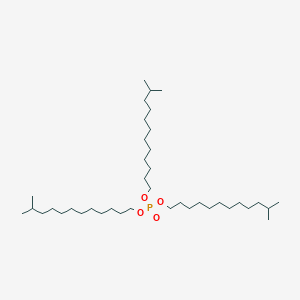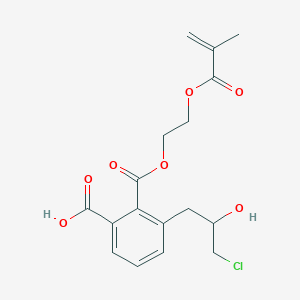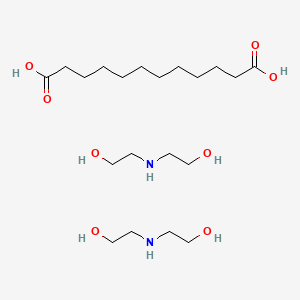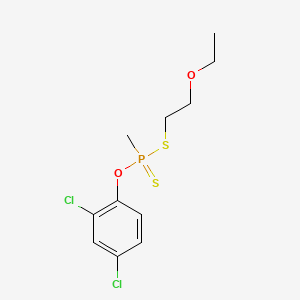
O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate: is a chemical compound with the molecular formula C₁₁H₁₅Cl₂O₂PS₂ and a molecular weight of 345.245 g/mol . It is known for its unique structure, which includes both dichlorophenyl and ethoxyethyl groups attached to a methyldithiophosphonate core. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Applications De Recherche Scientifique
Chemistry: In chemistry, O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters and related compounds .
Biology and Medicine: It may be used in the development of pharmaceuticals and agrochemicals .
Industry: Industrially, it is utilized in the production of specialty chemicals, including additives for lubricants and flame retardants. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- O-(2,4-Dichlorophenyl) S-(2-methoxyethyl) methyldithiophosphonate
- O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) ethyldithiophosphonate
- O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) propyldithiophosphonate
Comparison: Compared to similar compounds, O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate is unique due to its specific combination of dichlorophenyl and ethoxyethyl groups. This unique structure imparts distinct chemical properties, such as higher reactivity in certain substitution reactions and specific binding affinities in biochemical applications .
Propriétés
Numéro CAS |
50869-34-6 |
|---|---|
Formule moléculaire |
C11H15Cl2O2PS2 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
(2,4-dichlorophenoxy)-(2-ethoxyethylsulfanyl)-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-14-6-7-18-16(2,17)15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |
Clé InChI |
AXKFJWAUUAXWJG-UHFFFAOYSA-N |
SMILES canonique |
CCOCCSP(=S)(C)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


